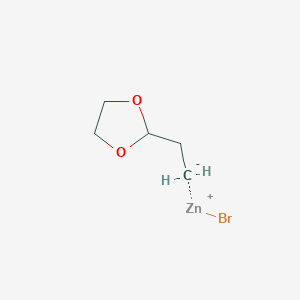

zinc;2-ethyl-1,3-dioxolane;bromide

Description

Historical Trajectory and Evolution of Organozinc Chemistry

The field of organometallic chemistry began in 1848 when Edward Frankland achieved the first synthesis of an organozinc compound, diethylzinc, by heating ethyl iodide with zinc metal. This pioneering work laid the foundation for the theory of valence. In the subsequent decades, the utility of these reagents in synthesis was explored by several chemists. Key milestones include the use of dialkylzinc reagents to synthesize α,α-dialkyl-α-hydroxycarboxylate esters and the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. orgsyn.org

One of the most enduring contributions from this early period is the Reformatsky reaction, which utilizes an organozinc enolate formed from an α-haloester and zinc metal to react with aldehydes or ketones, forming β-hydroxyesters. orgsyn.org Despite these early successes, the relatively low reactivity of organozinc compounds led to them being largely overshadowed by the discovery of the more reactive Grignard (organomagnesium) and organolithium reagents. However, the 20th century saw a resurgence in the use of organozinc chemistry, particularly with the advent of transition metal-catalyzed cross-coupling reactions.

The Role of Highly Functionalized Organozinc Reagents in Complex Molecule Construction

A significant breakthrough in organozinc chemistry was the discovery that these reagents could be prepared while containing a wide array of sensitive functional groups, such as esters, nitriles, amides, and ketones. This high degree of functional group tolerance is a defining characteristic of organozinc reagents and makes them exceptionally well-suited for the synthesis of complex, polyfunctional molecules. organicreactions.org

Strategic Advantages of Organozinc Reagents over Other Organometallics in Cross-Coupling Methodologies

The moderate reactivity of organozinc reagents is their key strategic advantage over more reactive organometallics like Grignard or organolithium reagents, especially in the context of transition metal-catalyzed cross-coupling reactions. The carbon-zinc bond is significantly more covalent and less polarized than the carbon-magnesium or carbon-lithium bond. organicreactions.org This results in lower nucleophilicity and basicity, rendering organozinc reagents inert to many electrophilic functional groups that would be readily attacked by their more reactive counterparts. organicreactions.org

This chemoselectivity is paramount in cross-coupling reactions, such as the Nobel Prize-winning Negishi coupling, where a palladium or nickel catalyst facilitates the formation of a new carbon-carbon bond between the organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org The catalyst undergoes a transmetalation step, where the organic group is transferred from zinc to the transition metal center. The tolerance of the organozinc reagent ensures that other functional groups present in the coupling partners remain untouched, leading to cleaner reactions and higher yields of the desired product.

Table 1: Comparison of Organometallic Reagents in Cross-Coupling

| Feature | Organozinc Reagents (RZnX) | Grignard Reagents (RMgX) | Organolithium Reagents (RLi) |

|---|---|---|---|

| Reactivity | Moderate | High | Very High |

| Functional Group Tolerance | Excellent (tolerates esters, nitriles, ketones, etc.) | Poor (reacts with most electrophilic functional groups) | Very Poor (highly reactive with most functional groups) |

| Basicity | Low | High | Very High |

| Primary Application in Cross-Coupling | Negishi Coupling | Kumada Coupling | Often converted to other organometallics (e.g., organocuprates) before coupling |

| Chemoselectivity | High | Low | Very Low |

Rationale for the Academic Investigation of (1,3-Dioxolan-2-ylethyl)ZINC Bromide as a Synthetic Building Block

(1,3-Dioxolan-2-ylethyl)ZINC bromide is a prime example of a highly functionalized organozinc reagent that serves as a valuable synthetic building block. Its structure contains a masked aldehyde in the form of a dioxolane ring (an acetal). This protecting group strategy is fundamental in multi-step organic synthesis.

The rationale for its investigation stems from its ability to act as a synthetic equivalent (a "synthon") of a β-formyl ethyl anion. This allows chemists to introduce a –CH2CH2CHO fragment into a target molecule via robust and selective C-C bond-forming reactions like the Negishi coupling. The dioxolane group is stable under the conditions of the coupling reaction but can be easily removed later in the synthetic sequence (typically by acid-catalyzed hydrolysis) to reveal the reactive aldehyde functionality.

This approach enables the construction of molecules containing an aldehyde group that would otherwise be incompatible with the reaction conditions or other reactive sites in the molecule. The organozinc moiety provides the necessary nucleophilic character for the cross-coupling, while the dioxolane ensures the aldehyde is protected, highlighting the strategic utility of such bifunctional reagents in the assembly of complex organic structures. Its use in palladium-catalyzed Negishi cross-coupling reactions to create aryl or heteroaryl scaffolds is a key application. scientificlabs.co.uk

Table 2: Chemical Properties of (1,3-Dioxolan-2-ylethyl)ZINC Bromide

| Property | Value |

|---|---|

| Chemical Formula | C₅H₉BrO₂Zn sigmaaldrich.com |

| Molecular Weight | 246.42 g/mol sigmaaldrich.com |

| CAS Number | 307531-83-5 sigmaaldrich.com |

| Form | Typically supplied as a solution in Tetrahydrofuran (B95107) (THF) sigmaaldrich.com |

| Key Functional Groups | Organozinc Bromide, Dioxolane (Acetal) sigmaaldrich.com |

| Primary Synthetic Use | Negishi Cross-Coupling Reagent scientificlabs.co.uk |

Properties

CAS No. |

307531-83-5 |

|---|---|

Molecular Formula |

C5H9BrO2Zn |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

zinc;2-ethyl-1,3-dioxolane;bromide |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |

InChI Key |

FBIHMCAQTQOHLI-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CC1OCCO1.[Zn+]Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dioxolan 2 Ylethyl Zinc Bromide

Direct Oxidative Addition Approaches Utilizing Activated Zinc

The direct oxidative addition of metallic zinc to 2-(2-bromoethyl)-1,3-dioxolane (B43116) is a principal and atom-economical method for synthesizing (1,3-Dioxolan-2-ylethyl)ZINC bromide. This process, however, is critically dependent on the reactivity of the zinc metal, which often requires activation to overcome a passivating oxide layer and facilitate the insertion into the carbon-bromine bond.

Generation of Activated Zinc Species (e.g., Rieke Zinc) for Efficient Insertion

Standard commercial zinc dust often exhibits low reactivity, necessitating an activation step. nih.gov A highly effective method for this is the preparation of Rieke Zinc, a finely divided, highly reactive form of zinc metal. wikipedia.org This species is typically generated by the chemical reduction of a zinc salt, most commonly anhydrous Zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide in an aprotic solvent such as Tetrahydrofuran (B95107) (THF). nih.govresearchgate.net

The reduction of ZnCl₂ with lithium metal in the presence of a catalytic amount of naphthalene (B1677914) produces a black or dark gray slurry of highly active zinc powder. nih.govresearchgate.net This form of zinc has a high surface area and is free of the passivating oxide layers that hinder the reaction with less reactive zinc dust. nih.gov The use of Rieke Zinc allows the oxidative addition to primary alkyl bromides to proceed under mild conditions, which is crucial for preserving the acetal (B89532) functional group in the target molecule. riekemetals.comnih.gov

Optimization of Reaction Solvents and Co-solvents (e.g., Tetrahydrofuran, N,N-Dimethylacetamide)

The choice of solvent is paramount in the synthesis of organozinc reagents. Tetrahydrofuran (THF) is the most commonly employed solvent due to its ability to solvate the forming organozinc species and its relative inertness under the reaction conditions. organic-chemistry.org However, for less reactive systems or to increase the reaction rate, more polar aprotic co-solvents can be introduced.

Solvents like N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO) can significantly accelerate the rate of organozinc formation. nih.govnih.gov Mechanistic studies have shown that these polar solvents can accelerate the initial oxidative addition step at the metal surface. nih.gov In contrast, additives like lithium salts in THF tend to accelerate the subsequent step, which is the solubilization of the organozinc halide from the metal surface. nih.govnih.gov While effective, the use of high-boiling point co-solvents like DMAc can complicate product isolation and purification. nih.gov Therefore, a balance must be struck between reaction efficiency and practical workup considerations.

| Solvent/System | Typical Temperature (°C) | Relative Reaction Rate | Key Mechanistic Role | Reference |

|---|---|---|---|---|

| THF | 25–65 | Moderate | General solvation | organic-chemistry.org |

| THF / LiCl | 25–50 | High | Accelerates solubilization of RZnBr from the zinc surface | nih.govorganic-chemistry.org |

| THF / DMSO | 25–40 | Very High | Accelerates the oxidative addition step at the zinc surface | nih.gov |

Impact of Initiators and Catalytic Additives (e.g., Iodine) on Reaction Kinetics

To initiate the often-sluggish reaction between zinc and alkyl halides, chemical activators or initiators are frequently used. A small crystal of iodine (I₂) is a classic initiator. It is believed to work by chemically cleaning the zinc surface, removing the oxide layer to expose fresh, reactive metal. nih.gov Other activators include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.org

More significantly, the addition of catalytic or stoichiometric amounts of certain salts can dramatically improve the reaction rate and yield. Research pioneered by Knochel demonstrated that Lithium chloride (LiCl) is a highly effective additive. organic-chemistry.org LiCl breaks down the organozinc aggregates and forms a soluble "ate" complex (e.g., Li[RZnBrCl]). nih.gov This complex is more soluble in THF than the organozinc bromide itself, preventing the product from precipitating onto and passivating the metal surface, thereby allowing the reaction to proceed to completion. nih.govorganic-chemistry.org Studies have shown that LiCl is superior to other lithium salts like LiBr or LiF for this purpose. researchgate.net

Control of Reaction Temperature and Duration for Maximized Yield and Purity

Temperature and reaction time are critical parameters that must be carefully controlled to maximize the yield of (1,3-Dioxolan-2-ylethyl)ZINC bromide while minimizing side reactions. The use of highly activated Rieke Zinc allows the reaction to proceed at room temperature (approx. 25°C), typically reaching completion within 3-4 hours for a primary alkyl bromide. riekemetals.com If necessary, gentle heating or refluxing in THF can shorten the reaction time considerably. riekemetals.com

For reactions using less activated zinc, even with additives like LiCl, moderate heating to 40-50°C may be required to achieve a reasonable reaction rate. organic-chemistry.org It is crucial to avoid excessive temperatures, which could promote the decomposition of the organozinc reagent or lead to unwanted side reactions involving the acetal moiety. The reaction progress is often monitored until the starting alkyl bromide is consumed.

| Zinc Type | Additive | Solvent | Temperature (°C) | Typical Duration (h) | Reference |

|---|---|---|---|---|---|

| Rieke Zinc | None | THF | 25 | 3–4 | riekemetals.com |

| Zinc Dust | I₂ (cat.) | THF | 40–65 | 6–12 | nih.gov |

| Zinc Dust | LiCl (1 equiv.) | THF | 25–50 | 2–8 | organic-chemistry.org |

In Situ Monitoring Techniques for Reagent Formation and Concentration Determination (e.g., ¹H NMR Spectroscopy)

To accurately monitor the formation of the organozinc reagent and determine its concentration without quenching, in situ analytical techniques are invaluable. ¹H NMR spectroscopy is a powerful tool for this purpose. escholarship.orgnih.gov The reaction can be monitored by taking aliquots from the reaction mixture under an inert atmosphere, diluting them with deuterated THF, and acquiring a spectrum.

The formation of (1,3-Dioxolan-2-ylethyl)ZINC bromide would be observed by the disappearance of the characteristic signals of the starting material, 2-(2-bromoethyl)-1,3-dioxolane, particularly the triplet for the methylene (B1212753) group adjacent to the bromine (–CH₂Br). Concurrently, new signals corresponding to the product will appear. The methylene group directly attached to the zinc atom (–CH₂ZnBr) will exhibit a distinct upfield shift compared to its precursor, providing a clear diagnostic peak for tracking the reaction's progress and confirming the formation of the carbon-zinc bond. escholarship.org

Transmetalation Strategies for Precursor Synthesis

An alternative to the direct oxidative addition is the transmetalation approach. This two-step method involves the initial preparation of a more reactive organometallic species, such as an organolithium or Grignard reagent, followed by its reaction with a zinc halide salt like Zinc bromide (ZnBr₂) or Zinc chloride (ZnCl₂). organicreactions.orgchemeurope.com

For the synthesis of (1,3-Dioxolan-2-ylethyl)ZINC bromide, this pathway would begin with the reaction of 2-(2-bromoethyl)-1,3-dioxolane with either magnesium metal to form the Grignard reagent, (1,3-Dioxolan-2-ylethyl)MAGNESIUM bromide, or with an organolithium reagent (via lithium-halogen exchange) or lithium metal to form the organolithium equivalent. This highly reactive intermediate is then treated with one equivalent of ZnBr₂. The thermodynamic driving force for this reaction is the transfer of the organic group to the more electronegative zinc atom. chemeurope.com

While this method is versatile, it can be complicated by the presence of salt byproducts, such as Magnesium bromide chloride (MgBrCl) or LiCl, which are formed during the transmetalation. nih.gov These salts can influence the reactivity and stability of the final organozinc reagent and may need to be considered in subsequent coupling reactions. nih.gov

Zinc-Halide Exchange from Organolithium Precursors

The synthesis of (1,3-Dioxolan-2-ylethyl)zinc bromide can be achieved through a zinc-halide exchange reaction starting from an organolithium precursor. This transmetalation process is a fundamental method in organometallic chemistry for preparing organozinc compounds. wikipedia.org The procedure commences with the formation of (1,3-Dioxolan-2-ylethyl)lithium. This is typically accomplished by reacting 2-(2-bromoethyl)-1,3-dioxolane with a potent organolithium base, such as n-butyllithium or tert-butyllithium. eolss.net The reaction is conducted under anhydrous conditions in an inert solvent, commonly tetrahydrofuran (THF), at cryogenic temperatures (e.g., -78 °C) to control the high reactivity of the organolithium species.

Following the formation of the organolithium reagent, zinc bromide (ZnBr₂) is introduced to the reaction mixture. The subsequent zinc-halide exchange is a rapid and thermodynamically favorable process, driven by the formation of the more covalent and stable carbon-zinc bond compared to the carbon-lithium bond. This results in the desired (1,3-Dioxolan-2-ylethyl)zinc bromide and a lithium bromide byproduct. wikipedia.org

A primary advantage of this route is the high reactivity of the organolithium intermediate, which generally ensures an efficient and high-yielding conversion. However, this high reactivity also imposes a significant limitation: poor functional group tolerance. Organolithium reagents are highly basic and nucleophilic, making them incompatible with a wide range of functional groups, including esters, ketones, nitriles, and amides. researchgate.netresearchgate.net Consequently, this method is best suited for substrates that lack such sensitive moieties or where they have been appropriately protected.

| Parameter | Typical Conditions |

|---|---|

| Organolithium Precursor | 2-(2-bromoethyl)-1,3-dioxolane |

| Lithium Base | n-Butyllithium or tert-Butyllithium |

| Zinc Salt | Zinc Bromide (ZnBr₂) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to 0 °C |

Zinc-Halide Exchange from Grignard Reagents (e.g., 2-(1,3-Dioxolan-2-yl)ethylmagnesium Bromide)

A more versatile and commonly employed method for preparing (1,3-Dioxolan-2-ylethyl)zinc bromide involves a transmetalation reaction starting from the corresponding Grignard reagent, 2-(1,3-Dioxolan-2-yl)ethylmagnesium bromide. nih.gov This pathway begins with the classic Grignard reaction, where 2-(2-bromoethyl)-1,3-dioxolane is reacted with magnesium metal turnings in an ethereal solvent like THF or diethyl ether. eolss.net

Once the Grignard reagent is formed, it is then treated with zinc bromide. The ensuing magnesium-zinc (B8626133) exchange proceeds efficiently to yield (1,3-Dioxolan-2-ylethyl)zinc bromide and a magnesium halide salt. This exchange is favorable and provides a reliable route to the desired organozinc compound.

The principal benefit of utilizing the Grignard route is the enhanced functional group tolerance compared to the organolithium pathway. nih.gov Grignard reagents are less basic and generally more selective nucleophiles than organolithiums. nih.gov This moderation in reactivity allows for the presence of a wider array of functional groups in the starting material, thereby broadening the synthetic scope of the reaction. While still incompatible with acidic protons (found in alcohols, phenols, and carboxylic acids), this method can tolerate functionalities like esters and nitriles, especially at lower reaction temperatures.

| Parameter | Typical Conditions |

|---|---|

| Grignard Precursor | 2-(2-bromoethyl)-1,3-dioxolane |

| Metal | Magnesium Turnings |

| Zinc Salt | Zinc Bromide (ZnBr₂) |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether |

| Temperature | Room Temperature to Reflux |

Comparative Analysis of Functional Group Tolerance and Reaction Scope in Transmetalation Routes

The organolithium method, characterized by its highly reactive intermediate, offers a rapid and often high-yielding pathway. However, its scope is severely restricted by its intolerance to common electrophilic functional groups such as esters, ketones, amides, and nitriles. researchgate.net

Conversely, the Grignard route provides a broader reaction scope due to the milder nature of the magnesium-based intermediate. nih.gov This pathway is more forgiving and can accommodate a greater variety of functional groups, making it the preferred choice for the synthesis of more complex and functionalized organozinc reagents. The 1,3-dioxolane (B20135) group itself is an acetal, which serves as a protecting group for a carbonyl and is stable under both organolithium and Grignard conditions. nih.gov

| Functional Group | Organolithium Route Compatibility | Grignard Route Compatibility |

|---|---|---|

| Aldehydes | No | No |

| Ketones | No | No |

| Esters | No | Limited (low temp) |

| Nitriles | No | Limited (low temp) |

| Amides | No | Limited |

| Ethers / Acetals | Yes | Yes |

| Aryl / Vinyl Halides | Yes | Yes |

Emerging Synthetic Pathways for Related Alkylzinc Bromide Species

Beyond the conventional transmetalation methods, research has focused on developing more direct and milder pathways for the synthesis of alkylzinc bromides and related species, aiming to enhance functional group tolerance and operational simplicity.

A significant advancement is the direct insertion of zinc metal into alkyl halides. This method bypasses the need for pre-forming highly reactive organolithium or Grignard reagents. The success of this approach often relies on the activation of the zinc metal. Techniques include the use of "Rieke zinc," a highly reactive form of zinc prepared by reducing a zinc salt, or the addition of activators like iodine or lithium chloride (LiCl). organic-chemistry.orgorganic-chemistry.orgnih.gov The use of LiCl in THF has been shown to be particularly effective, promoting the insertion of zinc powder into alkyl bromides at moderate temperatures and tolerating a wide range of functional groups, including esters and nitriles. organic-chemistry.orgresearchgate.net

Transition-metal catalysis , particularly with nickel or palladium, represents another frontier in organozinc synthesis. researchgate.netorganic-chemistry.org These catalyzed reactions can facilitate the formation of alkylzinc halides under exceptionally mild conditions and from a broader array of precursors. acs.orgnih.gov For example, nickel-catalyzed protocols have been developed for the cross-coupling of various alkylzinc halides, demonstrating high functional-group tolerance. researchgate.netacs.org These emerging methods are crucial for preparing highly functionalized organozinc reagents that are often inaccessible through traditional transmetalation routes, thus expanding their utility in complex molecule synthesis. researchgate.net

Mechanistic Principles and Reactivity Studies of 1,3 Dioxolan 2 Ylethyl Zinc Bromide

Nucleophilic Reactivity and Electrophilic Partner Interactions

(1,3-Dioxolan-2-ylethyl)zinc bromide exhibits typical nucleophilic behavior characteristic of organozinc halides, albeit with reactivity moderated by the presence of the ether linkages. It readily participates in a range of carbon-carbon bond-forming reactions, most notably in palladium-catalyzed Negishi cross-coupling reactions. wikipedia.org These reactions allow for the formation of sp³-sp² and sp³-sp³ bonds, proving effective in the synthesis of complex molecular architectures.

The reagent's utility is demonstrated in its coupling with a variety of electrophilic partners. While specific yield data for a broad range of electrophiles is dispersed throughout the literature, the general reactivity pattern follows that of other primary alkylzinc halides. It can be successfully coupled with aryl, heteroaryl, and vinyl halides, as well as acid chlorides. The presence of the dioxolane group is generally well-tolerated in these transformations, highlighting the chemoselectivity of organozinc reagents. wikipedia.org

Below is a representative table of Negishi cross-coupling reactions involving organozinc reagents with structural similarities to (1,3-Dioxolan-2-ylethyl)zinc bromide, illustrating the types of transformations and typical yields.

| Electrophile | Organozinc Reagent | Catalyst System | Product | Yield (%) |

| 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 2-Isopropylbenzonitrile | >95 |

| 2-Bromoanisole | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 2-Isopropylanisole | 92 |

| 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 4-Isopropylbenzonitrile | 96 |

| 4-Bromoacetophenone | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 4-Isopropylacetophenone | 94 |

| 1-Bromo-4-nitrobenzene | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 1-Isopropyl-4-nitrobenzene | 95 |

| 2-Bromopyridine | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | 2-Isopropylpyridine | 91 |

This table is illustrative of typical Negishi couplings with functionalized organozinc reagents and various aryl bromides. The yields are based on studies of similar systems and may not represent direct reactions of (1,3-Dioxolan-2-ylethyl)zinc bromide. Data adapted from related studies on Negishi couplings of secondary alkylzinc halides. nih.govorganic-chemistry.org

Influence of the 1,3-Dioxolane (B20135) Moiety on Organozinc Reactivity and Stability

The 1,3-dioxolane functionality, a cyclic acetal (B89532), imparts specific stereoelectronic and steric characteristics to the organozinc reagent that influence its behavior in chemical reactions.

The 1,3-dioxolane ring introduces steric bulk in the vicinity of the reactive carbon-zinc bond. This steric hindrance can play a significant role in controlling the regioselectivity and diastereoselectivity of its reactions, particularly in additions to chiral electrophiles. thieme-connect.com The five-membered ring of the dioxolane adopts an envelope or twisted conformation, which can create a biased steric environment, favoring the approach of an electrophile from a specific trajectory. In reactions where new stereocenters are formed, the dioxolane moiety can thus exert a degree of diastereocontrol.

While direct comparative studies between (1,3-Dioxolan-2-ylethyl)zinc bromide and its corresponding 1,3-dioxane-containing analogue are not extensively documented, general principles of conformational analysis can provide some insights. 1,3-Dioxane rings adopt a chair conformation, which is conformationally more rigid than the flexible envelope or twist conformations of the 1,3-dioxolane ring. researchgate.net This difference in conformational flexibility can translate into different steric environments and potentially different reactivity and selectivity profiles in their respective organometallic derivatives. Computational studies on cyclohexane, 1,3-dioxane, and other heterocyclic systems have highlighted the importance of stereoelectronic interactions in determining their conformational preferences and properties. sigmaaldrich.comimperial.ac.uk It is reasonable to infer that these differences would also manifest in the reactivity of organozinc reagents bearing these protecting groups.

Proposed Mechanisms for Key Reactions

The primary mechanistic pathway for the application of (1,3-Dioxolan-2-ylethyl)zinc bromide is the palladium-catalyzed Negishi cross-coupling reaction. This catalytic cycle is generally understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. For primary alkylzinc reagents, the subsequent steps are generally efficient. The nature of the phosphine (B1218219) ligand on the palladium catalyst is crucial in facilitating this step. nih.govorganic-chemistry.org

Transmetalation: Following oxidative addition, the organozinc reagent, (1,3-Dioxolan-2-ylethyl)zinc bromide, transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. This step is a key feature of the Negishi coupling, benefiting from the high propensity of organozinc compounds to undergo transmetalation.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. In this step, the two organic groups couple to form the new carbon-carbon bond of the product, and the palladium catalyst is regenerated in its low-valent state, allowing it to re-enter the catalytic cycle. The rate and efficiency of reductive elimination are influenced by the steric and electronic properties of both the coupling partners and the ancillary ligands on the palladium center. The presence of the ether functionality in the alkyl chain of the organozinc reagent is generally tolerated, and reductive elimination proceeds to afford the desired functionalized product. wikipedia.org

Transmetalation Steps in Cross-Coupling Cycles

The transmetalation step is a cornerstone of the catalytic cycle in Negishi cross-coupling reactions. In this step, the organic group from the organozinc reagent is transferred to the palladium(II) center, which has undergone prior oxidative addition with an organic halide. This process is often the rate-limiting step of the entire catalytic cycle. wikipedia.org

The general mechanism involves the coordination of the organozinc species to the palladium complex, followed by the transfer of the alkyl group and the departure of a zinc halide salt. For alkylzinc reagents like (1,3-Dioxolan-2-ylethyl)zinc bromide, the precise nature of the transmetalating species can be complex. Research suggests that alkylzinc species may form higher-order zincate structures, such as RZnX₂⁻, prior to transmetalation, which can exhibit enhanced reactivity. core.ac.uk The formation of these zincates is often facilitated by the presence of halide salts (e.g., LiBr) in the reaction medium. core.ac.uk

The rate and efficiency of the transmetalation involving (1,3-Dioxolan-2-ylethyl)zinc bromide are influenced by several factors, including the nature of the ligands on the palladium center and the solvent system. Sterically demanding ligands can hinder the approach of the organozinc reagent, slowing down the transmetalation rate. Conversely, ligands that are easily displaced or that create a more electrophilic metal center can accelerate this step.

While specific kinetic studies on the transmetalation of (1,3-Dioxolan-2-ylethyl)zinc bromide are not extensively documented in the literature, the general principles governing the transmetalation of alkylzinc halides are applicable. The process is believed to proceed through a concerted, four-centered transition state, although dissociative pathways have also been considered. The presence of the dioxolane functional group, a protected aldehyde, is generally well-tolerated in Negishi couplings, highlighting the chemoselectivity of the transmetalation step, which favors the transfer of the C(sp³)–Zn bond over potential coordination or reaction at the oxygen atoms of the acetal. researchgate.net

Table 1: Factors Influencing the Transmetalation Step in Negishi Coupling

| Factor | Effect on Transmetalation Rate | Rationale |

| Ligand Steric Bulk | Generally decreases rate | Hinders approach of the organozinc reagent to the metal center. |

| Ligand Electronics | Electron-donating ligands can decrease rate | Increases electron density on the metal, making it less electrophilic. |

| Solvent Polarity | Polar, coordinating solvents can increase rate | Stabilizes charged intermediates and can facilitate ligand exchange. |

| Additives (e.g., LiX) | Can increase rate | Promotes the formation of more reactive higher-order zincate species. core.ac.uk |

| Organozinc Structure | Steric hindrance on the alkyl group can decrease rate | Increases the activation energy of the transition state. |

Radical Intermediates and Reaction Pathways

While the majority of palladium-catalyzed Negishi cross-coupling reactions are described by a Pd(0)/Pd(II) catalytic cycle involving two-electron transfer steps (oxidative addition, transmetalation, reductive elimination), the participation of radical intermediates and alternative pathways cannot be disregarded, particularly when using nickel catalysts or under specific reaction conditions. wikipedia.orgnih.gov

For alkyl halides, especially secondary and primary ones like the precursor to (1,3-Dioxolan-2-ylethyl)zinc bromide, a single-electron transfer (SET) mechanism can become competitive. In nickel-catalyzed systems, a "transmetalation-first" mechanism has been proposed for unactivated alkyl electrophiles. wikipedia.org This pathway involves the transmetalation of the alkylzinc reagent to a Ni(I) species, followed by the abstraction of a halogen atom from the organic halide to generate an alkyl radical. wikipedia.org This radical can then combine with the nickel center, leading to a Ni(III) intermediate that undergoes reductive elimination to furnish the product. illinois.eduacs.org

Another possibility is the generation of radicals from the organozinc reagent itself or from the organic halide via SET from a low-valent metal center. acs.org Such radical pathways can sometimes lead to side products through processes like homocoupling or isomerization. For a reagent like (1,3-Dioxolan-2-ylethyl)zinc bromide, the primary nature of the alkyl group makes direct radical formation from the C-Zn bond less likely compared to pathways involving the electrophile, but it remains a mechanistic possibility that could be influenced by the choice of catalyst, ligands, and additives. nih.gov

Solvent Effects on Reactivity, Selectivity, and Reaction Rates

The choice of solvent plays a critical role in reactions involving organometallic reagents like (1,3-Dioxolan-2-ylethyl)zinc bromide. This reagent is typically supplied as a solution in tetrahydrofuran (B95107) (THF), a polar aprotic solvent whose coordinating ability is crucial for the stability and reactivity of the organozinc compound. core.ac.uk

THF can coordinate to the Lewis acidic zinc center, stabilizing the reagent and preventing aggregation. During the catalytic cycle, the solvent can also influence the solubility of the catalyst and intermediates, as well as the rates of the individual steps. For instance, polar solvents can facilitate the oxidative addition step and may stabilize charged intermediates in the transmetalation process. core.ac.uk

The effect of different solvents on the outcome of Negishi couplings has been a subject of study. While THF is a standard, other polar solvents like dimethylformamide (DMF), dimethylacetamide (DMAC), or N-methyl-2-pyrrolidone (NMP) have also been employed, sometimes as co-solvents. wikipedia.orgnih.gov These solvents can influence the aggregation state of the organozinc reagent and the formation of reactive zincate species. In some cases, the addition of a highly polar co-solvent has been shown to accelerate the reaction. core.ac.uk

Table 2: General Effects of Solvents on Negishi Cross-Coupling Reactions

| Solvent Type | Examples | General Effects |

| Ethereal | THF, Diethyl ether | Good for stabilizing organozinc reagents; standard choice for many Negishi couplings. core.ac.uk |

| Polar Aprotic | DMF, DMAc, NMP | Can increase reaction rates; may be used as co-solvents to enhance reactivity. wikipedia.orgcore.ac.uk |

| Aromatic | Toluene | Often used as a co-solvent, can influence selectivity in some cases. nih.gov |

| Aqueous (Micellar) | Water with surfactants (e.g., PTS) | Enables reaction in an aqueous medium, offering a "green" alternative. organic-chemistry.org |

Ligand Design and Its Impact on Stereoselectivity and Chemoselectivity

Ligands coordinated to the transition metal catalyst are paramount in controlling the reactivity, selectivity, and efficiency of cross-coupling reactions. In the context of using (1,3-Dioxolan-2-ylethyl)zinc bromide, the primary goals for ligand selection are to promote the desired C(sp³)–C(sp²) or C(sp³)–C(sp³) bond formation while suppressing potential side reactions.

Modern ligand design has focused on creating bulky and electron-rich phosphine ligands that accelerate the rate of reductive elimination relative to β-hydride elimination. Ligands such as biaryldialkylphosphines (e.g., CPhos) and N-heterocyclic carbenes (NHCs) have proven effective in promoting the coupling of even secondary alkylzinc halides. nih.govmit.educhinesechemsoc.org These ligands create a sterically crowded environment around the metal center, which favors the bond-forming reductive elimination step.

Table 3: Common Ligand Classes and Their Impact in Negishi Couplings

| Ligand Class | Examples | Key Features and Impact |

| Triarylphosphines | PPh₃, P(o-tol)₃ | Classical ligands; PPh₃ can be effective but may require higher temperatures. nih.gov |

| Biarylphosphines | SPhos, XPhos, CPhos | Bulky and electron-rich; excellent for suppressing β-hydride elimination and coupling alkylzinc reagents. nih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IPent | Strong σ-donors; form very stable complexes, effective in challenging couplings. core.ac.ukchinesechemsoc.org |

| Diphosphines | dppf, Xantphos | Chelating ligands; can provide enhanced catalyst stability and control over geometry. |

Catalytic Applications of 1,3 Dioxolan 2 Ylethyl Zinc Bromide in Carbon Carbon Bond Formation

Palladium-Catalyzed Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of C-C bond formation. wikipedia.org (1,3-Dioxolan-2-ylethyl)zinc bromide is a competent nucleophilic partner in these reactions, enabling the formation of new bonds with sp-, sp2-, and sp3-hybridized carbon centers. wikipedia.org Palladium catalysts are generally favored for these transformations due to their high yields and broad functional group tolerance. wikipedia.org

Coupling with Diverse Aryl and Heteroaryl Halides/Pseudohalides

While specific studies detailing the coupling of (1,3-Dioxolan-2-ylethyl)zinc bromide with a wide variety of aryl and heteroaryl halides are not extensively documented in readily available literature, the general utility of functionalized organozinc reagents in Negishi couplings is well-established. nih.govnih.gov These reactions typically proceed efficiently in the presence of a palladium catalyst, such as those derived from Pd(OAc)₂ and phosphine (B1218219) ligands, to afford the corresponding arylated and heteroarylated dioxolane products. The choice of ligand is often crucial for achieving high yields and selectivities, especially with sterically demanding or electronically challenging substrates. nih.govorganic-chemistry.org

Table 1: Illustrative Examples of Negishi Coupling with Aryl Halides (Data below is representative of typical Negishi couplings and not specific to (1,3-Dioxolan-2-ylethyl)zinc bromide due to a lack of specific literature data)

| Entry | Aryl Halide | Catalyst System | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | Toluene | >95 |

| 2 | 2-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | Dioxane | 92 |

| 3 | 3-Iodopyridine | Pd(PPh₃)₄ | THF | 88 |

Coupling with Vinyl Halides and Triflates

The palladium-catalyzed coupling of organozinc reagents with vinyl halides and triflates provides a powerful method for the synthesis of substituted alkenes. wikipedia.org Although specific examples with (1,3-Dioxolan-2-ylethyl)zinc bromide are not readily found in the literature, the reaction is expected to proceed with retention of the double bond geometry of the vinyl partner. Vinyl triflates are often used as alternatives to vinyl halides and can participate effectively in these coupling reactions. mit.eduorganic-chemistry.org

Cross-Coupling with Alkynyl Electrophiles

The formation of C(sp³)–C(sp) bonds can be achieved through the palladium-catalyzed coupling of alkylzinc reagents with alkynyl halides. This reaction provides a direct route to substituted alkynes. The success of these couplings often depends on the specific catalyst system and reaction conditions employed to prevent side reactions such as homocoupling.

Stereospecific and Regioselective Alkyl-Alkyl Cross-Coupling Reactions (e.g., with Alkyl Pyridinium (B92312) Salts)

A notable application of (1,3-Dioxolan-2-ylethyl)zinc bromide has been demonstrated in the Negishi cross-coupling with alkyl pyridinium salts, representing a novel method for deaminative alkyl-alkyl bond formation. This reaction allows for the transformation of an amino group into an alkyl substituent with a broad tolerance for other functional groups. In a specific example, the coupling of a phenethyl pyridinium salt with (2-(1,3-dioxolan-2-yl)ethyl)zinc bromide was investigated, highlighting the utility of this organozinc reagent in forming C(sp³)–C(sp³) bonds. mit.edu

Table 2: Alkyl-Alkyl Cross-Coupling of (1,3-Dioxolan-2-ylethyl)zinc Bromide with an Alkyl Pyridinium Salt mit.edu

| Electrophile | Organozinc Reagent | Catalyst System | Additive | Solvent | Product |

| Phenethyl Pyridinium Salt | (1,3-Dioxolan-2-ylethyl)zinc bromide | Ni(acac)₂ / Ligand | NBu₄I | DMA | 4-(1,3-Dioxolan-2-yl)-1-phenylbutane |

This reaction is significant as it represents the first example of a cross-coupling between an alkyl amine derivative and an unactivated alkyl group. mit.edu

Synthesis of Carbonyl Derivatives via Coupling with Acid Chlorides

The reaction of organozinc reagents with acid chlorides is a direct and efficient method for the synthesis of ketones. This transformation, often referred to as a Negishi acylation, can in some cases proceed even in the absence of a transition metal catalyst, although palladium or copper catalysts are frequently employed to improve yields and substrate scope. The coupling of (1,3-Dioxolan-2-ylethyl)zinc bromide with various acid chlorides would yield ketones bearing the protected aldehyde functionality, which can be subsequently deprotected to reveal the corresponding keto-aldehyde.

Copper-Mediated and Copper-Catalyzed Transformations

Copper-based catalysts offer a cost-effective and often complementary alternative to palladium in cross-coupling reactions. Copper(I) salts, in particular, are known to mediate or catalyze the coupling of organozinc reagents with a variety of electrophiles, including aryl and alkyl halides. These reactions can exhibit different reactivity patterns and functional group tolerances compared to their palladium-catalyzed counterparts. While specific examples involving (1,3-Dioxolan-2-ylethyl)zinc bromide are not well-documented, the general applicability of copper catalysis to organozinc reagents suggests its potential utility. For instance, copper(I) cyanide has been used to facilitate the coupling of organozinc reagents with 1-bromoalkynes.

Conjugate (1,4-) Additions to Unsaturated Carbonyl Systems

The conjugate or 1,4-addition of a carbon nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of C-C bond formation. Organozinc halides, including (1,3-Dioxolan-2-ylethyl)zinc bromide, are generally not sufficiently nucleophilic to undergo uncatalyzed conjugate addition to enones efficiently. researchgate.net Their reactivity is often enhanced through transmetalation to form more reactive organocuprate species (Gilman reagents) or by using specific solvents and additives.

Recent studies have shown that uncatalyzed conjugate additions of organozinc halides can be achieved in excellent yield by substituting the commonly used solvent tetrahydrofuran (B95107) (THF) with 1,2-dimethoxyethane (B42094) (DME). rsc.org This effect is attributed to the ability of DME to stabilize a transition state involving two organozinc units, which lowers the activation energy of the reaction. rsc.org While these studies establish a clear precedent for the reaction class, specific examples employing (1,3-Dioxolan-2-ylethyl)zinc bromide are not explicitly detailed. The application of this methodology would theoretically allow for the 1,4-addition of the protected aldehyde fragment to various Michael acceptors.

Table 1: Representative Uncatalyzed Conjugate Addition of Organozinc Halides

This table illustrates the general reaction discussed in the text. Specific data for (1,3-Dioxolan-2-ylethyl)zinc bromide is not available in the cited literature.

| Entry | Organozinc Reagent | Michael Acceptor | Solvent | Yield |

| 1 | Aryl-ZnBr | Chalcone | DME | >95% |

| 2 | Alkyl-ZnBr | Chalcone | DME | >95% |

| 3 | Aryl-ZnBr | Chalcone | THF | <5% |

Allylic Alkylation Reactions

Allylic alkylation involves the reaction of a nucleophile with an allylic electrophile, typically an allylic halide, carbonate, or alcohol derivative. While allylic zinc reagents are commonly used as the nucleophile, saturated organozinc compounds like (1,3-Dioxolan-2-ylethyl)zinc bromide can also serve as effective nucleophiles in transition-metal-catalyzed versions of this reaction. d-nb.infonih.gov These reactions are powerful methods for constructing complex carbon skeletons. The specific use of (1,3-Dioxolan-2-ylethyl)zinc bromide in this context is primarily associated with iridium-catalyzed processes, which are discussed in section 4.4.1.

Nickel-Catalyzed Processes

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for a wide range of cross-coupling reactions. ucla.edusquarespace.comrsc.org The unique properties of nickel allow it to activate a broader range of electrophiles and participate in different mechanistic pathways, including those involving single-electron transfer. squarespace.com Organozinc reagents are classic partners in nickel-catalyzed cross-couplings, most notably the Negishi reaction. chem-station.comrsc.orgorganic-chemistry.org

Chemo- and Regioselective Cross-Coupling Reactions

The Negishi cross-coupling reaction is a versatile method for C-C bond formation between an organozinc reagent and an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.org The high functional group tolerance of organozinc reagents makes this reaction particularly suitable for the synthesis of complex molecules. chem-station.com (1,3-Dioxolan-2-ylethyl)zinc bromide can be employed as the nucleophilic partner to couple its functionalized ethyl group with various sp²- and sp³-hybridized carbon centers.

A key advantage of the Negishi reaction is its high chemo- and regioselectivity. The coupling occurs selectively at the carbon-halogen bond, leaving other potentially reactive functional groups (such as esters, ketones, and nitriles) on either coupling partner untouched. For (1,3-Dioxolan-2-ylethyl)zinc bromide, this means the acetal (B89532) protecting group remains stable under typical reaction conditions. While the closely related (1,3-Dioxolan-2-ylmethyl)zinc bromide is explicitly cited for use in Negishi reactions to prepare aryl and heteroaryl scaffolds, the ethyl variant is expected to perform analogously. sigmaaldrich.com

Table 2: Representative Nickel-Catalyzed Negishi Cross-Coupling

This table illustrates the general reaction discussed in the text. Specific data for (1,3-Dioxolan-2-ylethyl)zinc bromide is not available in the cited literature.

| Entry | Nucleophile | Electrophile | Catalyst | Product |

| 1 | R-ZnBr | Aryl-I | Ni(dppe)Cl₂ | R-Aryl |

| 2 | R-ZnBr | Vinyl-Br | Ni(PPh₃)₄ | R-Vinyl |

| 3 | R-ZnBr | Alkyl-Br | Ni(Pybox)-complex | R-Alkyl |

Enantioselective Variants of Nickel-Catalyzed Reactions

Building upon the foundation of the Negishi reaction, enantioselective variants have been developed using chiral ligands to control the stereochemistry of the newly formed C-C bond. acs.org These reactions are particularly powerful for the synthesis of enantioenriched compounds from racemic starting materials in a stereoconvergent manner.

For instance, nickel complexes bearing chiral ligands, such as Pybox or bis(oxazoline) ligands, have been successfully used in the asymmetric cross-coupling of secondary alkyl electrophiles with organozinc reagents. rsc.orgacs.org In such a reaction, (1,3-Dioxolan-2-ylethyl)zinc bromide could be coupled with a racemic secondary benzyl (B1604629) halide. The chiral nickel catalyst would preferentially activate one enantiomer of the electrophile or control the stereochemistry of the final reductive elimination step, leading to a single enantiomer of the product. While the principle is well-established, specific applications of (1,3-Dioxolan-2-ylethyl)zinc bromide in published enantioselective nickel-catalyzed reactions have not been detailed.

Iridium-Catalyzed Reactions for C-C Bond Formation

Iridium catalysis has become a premier method for asymmetric allylic substitution reactions, offering distinct selectivity profiles compared to more traditional palladium catalysts. nih.govlookchem.comillinois.edu Iridium catalysts typically favor the formation of branched products from monosubstituted allylic electrophiles and exhibit high levels of enantioselectivity with appropriate chiral ligands.

Applications in Allylic Alkylation

Iridium-catalyzed enantioselective allylic alkylation with functionalized organozinc bromide reagents is a well-documented and powerful transformation. nih.gov This method allows for the allylic substitution of branched, racemic carbonates with various primary and secondary alkylzinc nucleophiles, proceeding with excellent regio- and enantioselectivity. nih.gov

Chemical suppliers note that the analogous compound, (1,3-Dioxolan-2-ylmethyl)zinc bromide, is a suitable reagent for allylic alkylation in the presence of an iridium catalyst. scientificlabs.co.uk By extension, (1,3-Dioxolan-2-ylethyl)zinc bromide would be expected to serve as a competent nucleophile in this reaction. The process would involve the reaction of the organozinc reagent with a π-allyl iridium intermediate, generated from an allylic carbonate or ester and a chiral iridium complex. This would install the (1,3-dioxolan-2-yl)ethyl group at the allylic position, creating a new stereocenter with high enantiomeric excess. This reaction provides a direct route to chiral molecules containing the versatile protected aldehyde functionality.

Table 3: Representative Iridium-Catalyzed Enantioselective Allylic Alkylation

This table illustrates the general reaction discussed in the text. Specific data for (1,3-Dioxolan-2-ylethyl)zinc bromide is not available in the cited literature.

| Entry | Nucleophile (R-ZnBr) | Electrophile | Chiral Ligand | Regioselectivity (Branched:Linear) | Enantiomeric Excess (ee) |

| 1 | Alkyl-ZnBr | Cinnamyl Carbonate | (P,olefin)-ligand | >98:2 | >95% |

| 2 | sec-Alkyl-ZnBr | Cinnamyl Carbonate | (P,olefin)-ligand | >98:2 | >95% |

Other Transition Metal-Catalyzed Synthetic Protocols

Beyond the well-established palladium- and nickel-catalyzed cross-coupling reactions, the utility of (1,3-Dioxolan-2-ylethyl)zinc bromide has been demonstrated in synthetic methodologies employing other transition metals. A notable example is the use of iridium catalysts in enantioselective allylic alkylation reactions. These reactions provide a powerful means for the construction of chiral molecules, which are of significant importance in pharmaceuticals and materials science.

Research by Hamilton, Sarlah, and Carreira has detailed the successful application of functionalized alkylzinc bromides, including acetal-protected reagents like (1,3-Dioxolan-2-ylethyl)zinc bromide, in iridium-catalyzed enantioselective allylic alkylations. nih.gov This protocol utilizes a chiral iridium/(P,olefin) complex to catalyze the reaction between branched, racemic allylic carbonates and the organozinc reagent. The reaction proceeds with high levels of regio- and enantioselectivity, affording the desired allylic substitution products in good yields. nih.gov

The (1,3-Dioxolan-2-ylethyl) moiety serves as a protected aldehyde functional group, which can be readily deprotected in a subsequent step to reveal the aldehyde. This "masked" functionality allows for the introduction of a formyl-equivalent nucleophile that is compatible with the reaction conditions, which might not be the case for the free aldehyde.

The general scheme for this transformation involves the reaction of a racemic allylic carbonate with (1,3-Dioxolan-2-ylethyl)zinc bromide in the presence of a chiral iridium catalyst. The catalyst system typically consists of an iridium precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), and a chiral phosphoramidite-olefin ligand. The reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (THF), at room temperature.

A variety of substituted cinnamyl carbonates have been shown to be effective substrates in this reaction, reacting with (1,3-Dioxolan-2-ylethyl)zinc bromide to provide the corresponding branched alkylation products with excellent enantiomeric excess (e.e.). The high levels of stereocontrol are a testament to the efficacy of the chiral iridium catalyst in differentiating between the two enantiomers of the racemic starting material and controlling the facial selectivity of the nucleophilic attack.

The following table summarizes representative results from the iridium-catalyzed allylic alkylation of various allylic carbonates with (1,3-Dioxolan-2-ylethyl)zinc bromide, as described in the work by Carreira and co-workers. nih.gov

| Entry | Allylic Carbonate Substrate | Product | Yield (%) | e.e. (%) |

| 1 | cinnamyl methyl carbonate | (S)-4-(1,3-dioxolan-2-yl)-1-phenylbut-1-ene | 85 | 98 |

| 2 | (E)-(4-methylpent-1-en-3-yl) methyl carbonate | (S)-5-(1,3-dioxolan-2-yl)-2-methylhept-2-ene | 78 | 97 |

| 3 | (E)-(4-phenylbut-3-en-2-yl) methyl carbonate | (R,E)-5-(1,3-dioxolan-2-yl)-3-phenylpent-1-ene | 91 | 99 |

This iridium-catalyzed protocol significantly expands the synthetic utility of (1,3-Dioxolan-2-ylethyl)zinc bromide, providing an efficient and highly stereoselective route to valuable chiral building blocks that contain a protected aldehyde functionality. The mild reaction conditions and the high degree of functional group tolerance make this a valuable addition to the repertoire of carbon-carbon bond-forming reactions.

Analytical and Spectroscopic Investigations of 1,3 Dioxolan 2 Ylethyl Zinc Bromide and Its Derivatives

Spectroscopic Characterization Methodologies for Organozinc Reagents in Solution

The characterization of organozinc reagents like (1,3-Dioxolan-2-ylethyl)zinc bromide in solution presents a unique set of challenges due to their inherent reactivity and sensitivity to air and moisture. A combination of spectroscopic techniques is typically employed to elucidate their structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for the structural analysis of organozinc compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. For (1,3-Dioxolan-2-ylethyl)zinc bromide, the formation of the carbon-zinc bond significantly influences the chemical shifts of the adjacent protons and carbons compared to its precursor, 2-(bromomethyl)-1,3-dioxolane. The electron-donating nature of the zinc atom causes an upfield shift (to lower ppm values) for the protons on the carbon directly bonded to the zinc.

Mass Spectrometry (MS) provides information on the mass-to-charge ratio of the compound and its fragments. However, the high reactivity and low volatility of organozinc halides make direct analysis by techniques like electron ionization (EI) challenging. Electrospray ionization (ESI) has proven more effective for studying the speciation of organozinc complexes in solution, often revealing the formation of higher-order zincates.

A summary of the expected spectroscopic data for (1,3-Dioxolan-2-ylethyl)zinc bromide, inferred from its precursor and general knowledge of organozinc compounds, is presented below.

| Spectroscopic Technique | Predicted Observations for (1,3-Dioxolan-2-ylethyl)zinc bromide |

| ¹H NMR | Protons on the carbon adjacent to zinc will show a significant upfield shift compared to the precursor. The characteristic signals for the dioxolane ring protons will be present. |

| ¹³C NMR | The carbon atom directly bonded to zinc will exhibit a downfield shift. Signals corresponding to the dioxolane ring carbons will be observable. |

| IR Spectroscopy | Characteristic C-O stretching bands for the cyclic ether functionality. C-H stretching and bending vibrations for the ethyl and dioxolane moieties. |

| Mass Spectrometry | Analysis is complex due to reactivity. ESI-MS may show solvated ions or aggregates. |

Application of Advanced NMR Techniques for Structural Elucidation and Mechanistic Studies

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for probing the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR experiment that correlates the chemical shifts of protons with their directly attached carbon atoms. This is a powerful tool for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the upfield-shifted protons adjacent to the zinc would correlate to the downfield-shifted carbon in the HSQC spectrum.

These advanced NMR methods are also instrumental in mechanistic studies. For example, in situ NMR monitoring of reactions involving (1,3-Dioxolan-2-ylethyl)zinc bromide can help identify transient intermediates and provide insights into the reaction kinetics and mechanism.

| Advanced NMR Technique | Application for (1,3-Dioxolan-2-ylethyl)zinc bromide | Expected Correlations |

| COSY | Confirming proton-proton connectivities. | Correlations between adjacent protons in the ethyl chain and within the dioxolane ring. |

| HSQC | Assigning carbon signals based on proton assignments. | Cross-peaks between each proton and its directly bonded carbon. |

| HMBC | Confirming long-range connectivities. | Correlations between the ethyl protons and the carbons of the dioxolane ring, and vice versa. |

Spectroscopic Analysis of Reaction Intermediates and Products

The primary utility of (1,3-Dioxolan-2-ylethyl)zinc bromide is in carbon-carbon bond-forming reactions, such as the Negishi cross-coupling. Spectroscopic analysis is vital for monitoring the progress of these reactions and identifying the intermediates and final products.

In a typical Negishi coupling reaction, (1,3-Dioxolan-2-ylethyl)zinc bromide is reacted with an organic halide in the presence of a palladium or nickel catalyst. The reaction can be monitored in real-time using in-line NMR spectroscopy. acs.org This allows for the observation of the disappearance of the starting materials and the appearance of the cross-coupled product. It can also provide evidence for the formation of transient organopalladium or organonickel intermediates, which are key to understanding the catalytic cycle.

Following the reaction, the product is isolated and characterized using a suite of spectroscopic techniques. For example, if (1,3-Dioxolan-2-ylethyl)zinc bromide is coupled with an aryl bromide, the resulting product would be an arylethyl-1,3-dioxolane. The successful coupling would be confirmed by the appearance of aromatic signals in the ¹H and ¹³C NMR spectra and the disappearance of the signals characteristic of the organozinc reagent. Mass spectrometry would confirm the molecular weight of the new, larger molecule.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of (1,3-Dioxolan-2-ylethyl)zinc bromide and for isolating the products of its reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While direct analysis of the organozinc reagent by GC-MS is generally not feasible due to its reactivity, it is an excellent method for analyzing the products of its reactions after a suitable workup procedure. researchgate.net The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of organic compounds. epa.gov For organometallic compounds that may be thermally sensitive or non-volatile, HPLC is often the method of choice for purity analysis and preparative purification. researchgate.netteledynelabs.com A reversed-phase HPLC method could be developed to assess the purity of a solution of (1,3-Dioxolan-2-ylethyl)zinc bromide, although care must be taken to exclude air and moisture. More commonly, HPLC is used to purify the final products of coupling reactions, allowing for the isolation of the desired compound from unreacted starting materials, byproducts, and catalyst residues.

| Chromatographic Method | Application in the Context of (1,3-Dioxolan-2-ylethyl)zinc bromide |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of reaction products after quenching and workup. Purity assessment of the final coupled products. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the organozinc reagent under inert conditions. Purification of the final reaction products. |

Frontiers in 1,3 Dioxolan 2 Ylethyl Zinc Bromide Research

Development of Asymmetric Catalytic Systems for Enantioselective Reactions

The development of asymmetric catalytic systems for reactions involving (1,3-Dioxolan-2-ylethyl)zinc bromide is a significant frontier in chiral synthesis. While the reagent is known for its utility in forming carbon-carbon bonds, achieving high enantioselectivity in these transformations is crucial for its application in the synthesis of optically active molecules. Research in this area focuses on the design and application of chiral ligands that can coordinate to the zinc atom or a transition metal catalyst, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

The primary approach involves the catalytic asymmetric addition of the organozinc reagent to prochiral electrophiles, such as aldehydes and ketones. nih.govwikipedia.org The development of effective chiral ligands is paramount. Common classes of ligands explored for asymmetric organozinc additions include chiral amino alcohols, diamines, and binaphthyl-based compounds (BINOLs). nih.gov These ligands coordinate to the zinc center, forming a chiral complex that then delivers the (1,3-Dioxolan-2-ylethyl) group to one face of the electrophile preferentially. For instance, the use of ligands like (-)-3-exo-(dimethylamino)isoborneol (DAIB) has been successful in the asymmetric addition of dialkylzinc reagents to aldehydes. wikipedia.org The challenge lies in adapting these systems or developing new ones that are specifically effective for the bulkier and functionalized (1,3-Dioxolan-2-ylethyl)zinc bromide.

Another major area of development is in enantioselective transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling. chinesechemsoc.org Here, the focus is on chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands complexed to a palladium or nickel catalyst. chinesechemsoc.orgmit.edu These chiral catalysts can differentiate between the two enantiotopic faces of a prochiral electrophile or control the kinetic resolution of a racemic electrophile. An enantioconvergent coupling, where a racemic starting material is converted into a single enantiomer of the product, represents a particularly elegant and efficient strategy. chinesechemsoc.org The bulky and functionalized nature of (1,3-Dioxolan-2-ylethyl)zinc bromide necessitates careful ligand design to achieve high levels of stereocontrol.

Table 1: Representative Chiral Ligands for Asymmetric Organozinc Reactions

| Ligand Class | Specific Example | Typical Application | Potential Enantioselectivity |

| Amino Alcohols | (-)-3-exo-(dimethylamino)isoborneol (DAIB) | Addition to Aldehydes | Moderate to High |

| Diamines | (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | Addition to Aldehydes | High |

| Diols (TADDOLs) | (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol | Addition to Aldehydes | Very High |

| BINOL Derivatives | (R)-BINOL | Addition to Aldehydes | High |

| Phosphines | (R)-BINAP | Negishi Cross-Coupling | High |

| N-Heterocyclic Carbenes (NHCs) | Bulky C2-symmetric NHCs | Negishi Cross-Coupling | High |

Note: The enantioselectivities are general observations for organozinc reagents and specific results would need to be determined for (1,3-Dioxolan-2-ylethyl)zinc bromide.

Integration into Cascade and Multicomponent Reactions for Enhanced Efficiency

A significant frontier in the application of (1,3-Dioxolan-2-ylethyl)zinc bromide is its integration into cascade (or domino) and multicomponent reactions (MCRs). These reaction formats are highly desirable as they allow for the construction of complex molecular architectures from simple precursors in a single operation, thereby increasing efficiency, reducing waste, and simplifying purification processes.

Cascade Reactions: These are processes involving two or more bond-forming transformations that occur sequentially in one pot without the need to isolate intermediates. A potential cascade involving (1,3-Dioxolan-2-ylethyl)zinc bromide could be a tandem conjugate addition-cyclization. nih.gov For example, the organozinc reagent could first add to an α,β-unsaturated carbonyl compound. The resulting zinc enolate intermediate could then participate in an intramolecular reaction, such as an aldol (B89426) condensation or an allylic alkylation, to form a cyclic product. The development of catalysts that can orchestrate this sequence of events with high chemo- and stereoselectivity is a key research objective.

Multicomponent Reactions: MCRs involve the reaction of three or more starting materials in a single step to form a product that incorporates portions of all the reactants. The Mannich reaction is a classic MCR that has been adapted for organozinc reagents. beilstein-journals.orgnih.gov In a potential scenario, (1,3-Dioxolan-2-ylethyl)zinc bromide could be used as the nucleophile in a three-component reaction with an aldehyde and an amine to generate complex α-branched amines. beilstein-journals.orgnih.gov The reaction would proceed through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by the organozinc reagent. The presence of the protected aldehyde functionality in the organozinc reagent itself offers the potential for subsequent transformations, further increasing molecular complexity.

Table 2: A Potential Multicomponent Mannich-Type Reaction

| Component 1 | Component 2 | Component 3 | Potential Product |

| (1,3-Dioxolan-2-ylethyl)zinc bromide | Aromatic/Aliphatic Aldehyde | Secondary Amine | α-Substituted Amine |

| (1,3-Dioxolan-2-ylethyl)zinc bromide | Benzaldehyde | Piperidine | 1-(1-Phenyl-3-(1,3-dioxolan-2-yl)propyl)piperidine |

| (1,3-Dioxolan-2-ylethyl)zinc bromide | Isobutyraldehyde | Morpholine | 4-(1-Isopropyl-3-(1,3-dioxolan-2-yl)propyl)morpholine |

Note: This table illustrates a potential application based on known multicomponent reactions of other alkylzinc bromides. beilstein-journals.orgnih.gov

Exploration of Novel Electrophilic Partners and Reaction Manifolds

While (1,3-Dioxolan-2-ylethyl)zinc bromide is commonly used in Negishi couplings with aryl and vinyl halides, a significant area of ongoing research is the expansion of its reactivity towards a broader range of electrophilic partners. wikipedia.org This exploration aims to develop new synthetic methodologies and access novel molecular scaffolds.

The functional group tolerance of organozinc reagents makes them ideal for coupling with electrophiles that are incompatible with more reactive organometallics like Grignard or organolithium reagents. Research is focused on expanding the scope of the Negishi reaction to include less reactive electrophiles, such as aryl chlorides and tosylates, through the development of highly active palladium catalysts. organic-chemistry.org

Beyond traditional cross-coupling, the reaction of (1,3-Dioxolan-2-ylethyl)zinc bromide with other classes of electrophiles is being investigated. This includes:

Acylating Agents: Reaction with acid chlorides or other activated carbonyl compounds in the presence of a suitable catalyst (e.g., palladium or copper) can provide a direct route to ketones bearing the protected aldehyde functionality.

Allylic and Benzylic Electrophiles: Palladium or iridium-catalyzed allylic alkylation allows for the introduction of the (1,3-Dioxolan-2-ylethyl) moiety at an allylic position.

Imines and Iminium Ions: As discussed in the context of multicomponent reactions, imines are valuable electrophiles for the synthesis of amines.

Silyl Electrophiles: Recent advances have shown that palladium-catalyzed silyl-Negishi reactions can form C-Si bonds, opening up possibilities for the synthesis of novel organosilanes. nih.gov

The development of new reaction manifolds, such as chelation-controlled additions, is also a promising frontier. upenn.eduresearchgate.net The oxygen atoms of the dioxolane ring in (1,3-Dioxolan-2-ylethyl)zinc bromide could potentially act as a chelating group, influencing the stereochemical outcome of additions to chiral aldehydes or ketones that possess a coordinating Lewis basic group.

Table 3: Potential Electrophilic Partners for (1,3-Dioxolan-2-ylethyl)zinc bromide

| Electrophile Class | Example | Catalyst/Conditions | Product Type |

| Aryl Halides/Triflates | 4-Bromotoluene | Pd(0) catalyst | Arylated Alkane |

| Vinyl Halides/Triflates | 1-Iodocyclohexene | Pd(0) catalyst | Alkenylated Alkane |

| Acyl Halides | Benzoyl Chloride | Pd(0) or Cu(I) | Ketone |

| Allylic Carbonates/Halides | Cinnamyl Acetate | Ir or Pd catalyst | Allylated Alkane |

| Imines | N-Benzylidene-aniline | Lewis Acid | Amine |

| Silyl Chlorides | Chlorotrimethylsilane | Pd(0) catalyst | Alkylsilane |

Computational Chemistry Approaches for Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of organometallic reactions. rsc.org For (1,3-Dioxolan-2-ylethyl)zinc bromide, computational approaches offer a pathway to rationalize experimental observations and guide the development of new and improved catalytic systems.

Predicting Selectivity: In asymmetric catalysis, computational modeling is crucial for understanding the origin of enantioselectivity. By building models of the catalyst-substrate complexes for the competing diastereomeric transition states, the energy difference between these states can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the product, allowing for the rational design of chiral ligands that maximize this difference and, therefore, the selectivity.

Understanding Ligand Effects: DFT can be used to probe the steric and electronic effects of different ligands on the catalytic reaction. For instance, the model can predict how modifying a ligand's structure will affect the stability of intermediates or the energy barrier of the rate-determining step. This predictive power can significantly accelerate the process of ligand optimization, reducing the need for extensive experimental screening. For functionalized reagents like (1,3-Dioxolan-2-ylethyl)zinc bromide, understanding potential interactions between the dioxolane group and the catalyst is also an area where computation can provide valuable insights. rsc.org

Table 4: Key Parameters Investigated by DFT in Negishi Cross-Coupling

| Parameter | Description | Significance |

| Activation Energy (ΔG‡) | The energy barrier for a specific step (e.g., oxidative addition, reductive elimination). | Determines the rate of the reaction step. The highest barrier corresponds to the rate-determining step. |

| Reaction Energy (ΔG) | The overall free energy change of the reaction. | Indicates the thermodynamic favorability of the reaction. |

| Transition State Geometry | The 3D arrangement of atoms at the highest point on the reaction coordinate. | Reveals the key steric and electronic interactions that control selectivity. |

| Intermediate Stability | The relative energies of species formed during the catalytic cycle. | Helps to identify potential catalyst deactivation pathways or off-cycle species. |

| Non-covalent Interactions | Analysis of weak interactions (e.g., steric repulsion, hydrogen bonding) in the transition state. | Crucial for understanding the origin of enantioselectivity in asymmetric catalysis. |

Potential for Derivatization and Application in Syntheses of Complex Organic Molecules

The true synthetic power of (1,3-Dioxolan-2-ylethyl)zinc bromide lies in the chemical potential of its functional group. The 1,3-dioxolane (B20135) moiety is a stable protecting group for an aldehyde. This "masked" aldehyde functionality allows the organozinc reagent to participate in a variety of carbon-carbon bond-forming reactions without interference from the highly reactive aldehyde group. Following the initial coupling reaction, the dioxolane can be easily removed under mild acidic conditions to reveal the aldehyde, which can then be used in a wide array of subsequent transformations.

This strategy is particularly valuable in the total synthesis of complex organic molecules, such as natural products and pharmaceuticals. organicreactions.org The initial carbon-carbon bond formation using the organozinc reagent can be used to construct the carbon skeleton of the target molecule. The deprotected aldehyde then serves as a versatile handle for further elaboration.

Key transformations of the unmasked aldehyde include:

Oxidation: Conversion to a carboxylic acid.

Reduction: Formation of a primary alcohol.

Reductive Amination: Synthesis of primary, secondary, or tertiary amines.

Wittig Reaction and related olefination reactions: Formation of alkenes.

Aldol and other enolate addition reactions: Further carbon-carbon bond formation.

The ability to introduce a latent aldehyde functionality makes (1,3-Dioxolan-2-ylethyl)zinc bromide a valuable building block for convergent synthetic strategies, where complex fragments of a molecule are synthesized separately and then joined together in the later stages of the synthesis.

Table 5: Derivatization of the (1,3-Dioxolan-2-ylethyl) Moiety

| Initial Reaction Product | Deprotection Conditions | Intermediate | Subsequent Reaction | Final Product |

| R-CH2CH2-(1,3-dioxolane) | Mild Aqueous Acid (e.g., HCl/THF) | R-CH2CH2-CHO | Oxidation (e.g., PCC) | R-CH2CH2-COOH |

| R-CH2CH2-(1,3-dioxolane) | Mild Aqueous Acid (e.g., HCl/THF) | R-CH2CH2-CHO | Reduction (e.g., NaBH4) | R-CH2CH2-CH2OH |

| R-CH2CH2-(1,3-dioxolane) | Mild Aqueous Acid (e.g., HCl/THF) | R-CH2CH2-CHO | Reductive Amination (e.g., R'2NH, NaBH3CN) | R-CH2CH2-CH2NR'2 |

| R-CH2CH2-(1,3-dioxolane) | Mild Aqueous Acid (e.g., HCl/THF) | R-CH2CH2-CHO | Wittig Reaction (e.g., Ph3P=CHR') | R-CH2CH2-CH=CHR' |

Green Chemistry Principles in Organozinc Bromide Synthesis and Utilization

The application of green chemistry principles to the synthesis and use of (1,3-Dioxolan-2-ylethyl)zinc bromide is an important area of research aimed at improving the environmental sustainability of chemical processes. Organozinc reagents offer several advantages from a green chemistry perspective compared to other organometallics.

Synthesis: The direct insertion of metallic zinc into the corresponding organic bromide is an atom-economical method for preparing the organozinc reagent. researchgate.netorganic-chemistry.org Recent advancements have focused on improving the efficiency and sustainability of this process. The use of activating agents like LiCl can allow the reaction to proceed under milder conditions and in more environmentally benign solvents like tetrahydrofuran (B95107) (THF), reducing the need for more hazardous solvents. organic-chemistry.orgnih.gov Furthermore, research into using catalytic amounts of activators and minimizing waste streams from the zinc insertion process are active areas of investigation.

Future research in this area will likely focus on:

Solvent Selection: Replacing traditional organic solvents with greener alternatives, such as 2-methyl-THF or even aqueous micellar systems for certain coupling reactions. libretexts.org

Catalyst Efficiency: Developing more active catalysts that can be used at very low loadings and are recyclable.

Energy Efficiency: Performing reactions at ambient temperature to reduce energy consumption.

Waste Reduction: Designing processes that minimize the production of zinc salt byproducts or find ways to recycle them.

Table 6: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to (1,3-Dioxolan-2-ylethyl)zinc bromide |

| Waste Prevention | Developing high-yield syntheses and catalytic applications to minimize byproduct formation. |

| Atom Economy | The direct insertion of zinc into the organic bromide is inherently atom-economical. |

| Less Hazardous Chemical Syntheses | Zinc is less toxic than many other metals used in organometallic chemistry (e.g., tin, mercury). |

| Designing Safer Chemicals | The reagent is typically generated and used in situ, minimizing handling of the isolated, potentially pyrophoric compound. |

| Safer Solvents and Auxiliaries | Using solvents like THF instead of more hazardous alternatives and minimizing the use of activating agents. |

| Design for Energy Efficiency | Developing reactions that proceed efficiently at room temperature. |

| Use of Catalysis | Employing catalytic amounts of palladium, nickel, or iridium is superior to stoichiometric reagents. |

Q & A

What are the established synthetic methodologies for preparing (1,3-dioxolan-2-ylethyl)zinc bromide?

Organozinc reagents are typically synthesized via transmetallation from Grignard or organolithium precursors. For example, cyclopropylmagnesium bromide reacts with ZnCl₂ in tetrahydrofuran (THF) under inert conditions to form organozinc compounds . Similarly, (1,3-dioxolan-2-ylethyl)zinc bromide may be prepared by reacting the corresponding organomagnesium or organolithium intermediate with anhydrous ZnBr₂. Critical parameters include maintaining anhydrous conditions, using high-purity solvents (e.g., THF), and controlling reaction temperature to prevent decomposition .

How does (1,3-dioxolan-2-ylethyl)zinc bromide participate in cross-coupling reactions?